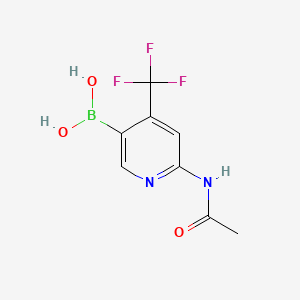
6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid
Description
“6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid” is a chemical compound with the molecular formula C8H8BF3N2O3 . It has a molecular weight of 247.97 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H8BF3N2O3 . This indicates that it contains eight carbon atoms, eight hydrogen atoms, one boron atom, three fluorine atoms, two nitrogen atoms, and three oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 247.97 and a molecular formula of C8H8BF3N2O3 . Unfortunately, the boiling point and other specific physical and chemical properties are not available .properties
IUPAC Name |
[6-acetamido-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3N2O3/c1-4(15)14-7-2-5(8(10,11)12)6(3-13-7)9(16)17/h2-3,16-17H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAYJMUNDMCFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C(F)(F)F)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


























Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



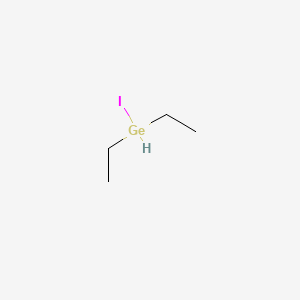
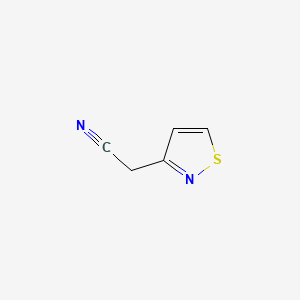

![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)


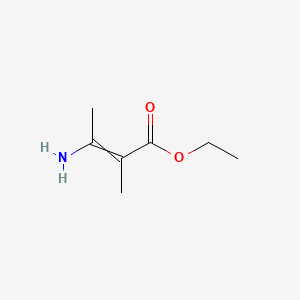

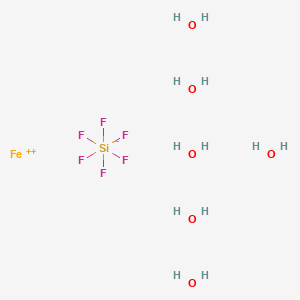
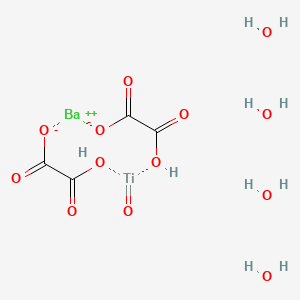
![(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride](/img/structure/B578271.png)